(5-Methylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
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Description
The chemical compound (5-Methylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, also known as MIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIP is a white crystalline powder that is soluble in water and has a molecular weight of 383.46 g/mol. In
Scientific Research Applications
Comprehensive Analysis of (5-Methylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone Applications
The compound (5-Methylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a multifaceted molecule with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different domains:
Supramolecular Chemistry: The isoxazole ring in the compound can influence polymorphism in related structures, which is crucial for understanding supramolecular architectures. The ability to form multiple polymorphic forms can be essential for the development of new materials with specific physical properties .
Organic Synthesis: This compound can serve as a precursor in the synthesis of complex organic molecules. For instance, it can be involved in one-pot reactions to create diverse structures such as naphtho[1,2-e][1,3]oxazines, which have potential applications in medicinal chemistry .
Pharmaceutical Research: Due to its structural complexity, this compound could be used to synthesize novel pharmaceuticals. Its molecular framework allows for the creation of diverse derivatives that could be screened for various biological activities.
Material Science: The unique interactions and energy content of crystals containing the isoxazole ring can lead to the development of new materials with desirable thermal and mechanical properties. This can be particularly useful in the design of advanced composites and polymers.
Biodegradation Studies: Isoxazole derivatives are known to be intermediates in the biodegradation pathways of certain pharmaceuticals. Understanding the role of such compounds can help in designing better environmental decontamination strategies .
properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-9-14(16-21-11)15(18)17-8-7-13(10-17)22(19,20)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJKKXRXPUVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone |
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